3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a heterocyclic compound that features a triazole ring and a picolinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by subsequent functionalization to introduce the trifluoromethyl and picolinonitrile groups .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of environmentally benign reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified electronic properties .
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangements.
2H-1,2,3-Triazole: Similar to 1H-1,2,3-triazole but with different tautomeric forms.
1H-1,2,4-Triazole: A close relative with similar structural features but different functional groups.
Uniqueness
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both the trifluoromethyl and picolinonitrile groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other triazole derivatives .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N5/c10-9(11,12)6-1-8(7(2-13)15-3-6)17-5-14-4-16-17/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVZFLFBRWXOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC=N2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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